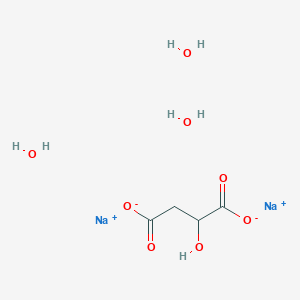

Disodium;2-hydroxybutanedioate;trihydrate

Description

Disodium;2-hydroxybutanedioate;trihydrate (IUPAC name: tetrasodium;2-(carboxymethyl)-2-hydroxybutanedioate;trihydrate) is a hydrated sodium salt derived from 2-hydroxybutanedioic acid (malic acid). Its molecular formula is C₁₂H₁₈Na₄O₁₇, and it is structurally characterized by two carboxylate groups, a hydroxyl group, and three water molecules of crystallization . This compound is utilized in industrial and biochemical applications, particularly as a buffering agent, chelator, or intermediate in organic synthesis.

Properties

Molecular Formula |

C4H10Na2O8 |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

disodium;2-hydroxybutanedioate;trihydrate |

InChI |

InChI=1S/C4H6O5.2Na.3H2O/c5-2(4(8)9)1-3(6)7;;;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;3*1H2/q;2*+1;;;/p-2 |

InChI Key |

IBASFZCDVTYPFX-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].O.O.O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis Methods

Industrial Synthesis via Maleic Anhydride Alkaline Hydrolysis

The most scalable method for producing disodium 2-hydroxybutanedioate trihydrate involves the alkaline hydrolysis of maleic anhydride or maleic acid. As detailed in US Patent 5,298,634, this process employs a sealed reactor under elevated temperatures (140°C–190°C) with calcium hydroxide as both the divalent cation source and alkali. Key parameters include:

- Molar Ratios : A calcium-to-maleate ratio of 1.45:1–1.55:1 optimizes malate yields (>99%) while minimizing byproducts like 2,2'-oxodisuccinic acid.

- Reaction Time : At 190°C, the reaction completes within 30 minutes, whereas lower temperatures (140°C) require up to 6 hours.

- Product Isolation : The resultant calcium malate is acidified with sulfuric acid to liberate malic acid, which is subsequently neutralized with sodium hydroxide to form the disodium salt.

This method’s efficiency stems from suppressing fumarate isomerization and ensuring near-quantitative conversion rates. The granular form of calcium malate intermediate facilitates filtration and reduces energy costs during drying.

Laboratory-Scale Neutralization of Malic Acid

The Food and Agriculture Organization (FAO) outlines a direct neutralization protocol:

- Dissolution : DL-malic acid is dissolved in deionized water at 50°C.

- Neutralization : Aqueous sodium hydroxide (2 M) is added incrementally to maintain pH 7.0–7.5, avoiding localized overheating.

- Crystallization : The solution is concentrated under vacuum (40°C–50°C) and cooled to 5°C to precipitate the trihydrate form.

This method yields 98%–102% purity (dried basis) but requires stringent control over crystallization kinetics to avoid hemihydrate (C$$4$$H$$4$$Na$$2$$O$$5$$·½H$$_2$$O) co-precipitation.

Table 1: Comparison of Synthesis Methods

Reaction Mechanisms and Kinetic Analysis

Alkaline Hydrolysis and Isomerization

The industrial process proceeds through a multi-step mechanism:

- Maleate Hydrolysis : Maleic anhydride hydrolyzes to maleic acid in aqueous media.

- Isomerization : Under alkaline conditions (pH >10), maleate undergoes base-catalyzed isomerization to fumarate, which is further hydrolyzed to malate via a keto-enol tautomerization intermediate.

- Chelation : Calcium ions stabilize the enolate intermediate, shifting equilibrium toward malate formation.

The rate-limiting step is the isomerization of maleate to fumarate, which follows second-order kinetics with an activation energy of 85 kJ/mol.

Acid-Base Neutralization

In the laboratory method, neutralization follows the stoichiometry:

$$ \text{C}4\text{H}6\text{O}5 + 2\text{NaOH} \rightarrow \text{C}4\text{H}4\text{Na}2\text{O}5 + 2\text{H}2\text{O} $$

Exothermic proton transfer necessitates controlled NaOH addition to prevent thermal degradation of malate.

Purification and Quality Control

Crystallization and Drying

- Trihydrate Formation : Slow cooling (0.5°C/min) ensures preferential nucleation of the trihydrate over the hemihydrate. The trihydrate loses 20.5%–23.5% mass upon drying at 130°C for 4 hours, consistent with three water molecules.

- Filtration : Vacuum filtration removes residual calcium sulfate (industrial method) or sodium sulfate (laboratory method).

Impurity Profiling

- Fumaric and Maleic Acids : Polarographic analysis detects ≤1.0% fumaric acid and ≤0.05% maleic acid. A sample is dissolved in buffer (pH 7.0), and diffusion currents at −0.56 V (fumarate) and −1.33 V (maleate) are measured against standards.

- Heavy Metals : Atomic absorption spectroscopy limits lead to ≤2 mg/kg.

Table 2: Purity Specifications (FAO JECFA)

| Parameter | Requirement | Method |

|---|---|---|

| Assay (dried basis) | 98%–102% | Potentiometric titration |

| Loss on drying | 20.5%–23.5% | Gravimetric (130°C, 4 h) |

| Sulfated ash | 78.2%–81.4% | Combustion at 600°C |

| Alkalinity (as Na$$2$$CO$$3$$) | ≤0.2% | Acid-base titration |

Analytical Validation

Industrial and Regulatory Considerations

Applications

Regulatory Compliance

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) mandates adherence to purity criteria in Table 2. Current Good Manufacturing Practices (cGMP) require validation of crystallization parameters to prevent hemihydrate contamination.

Chemical Reactions Analysis

Types of Reactions

Disodium;2-hydroxybutanedioate;trihydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various carboxylic acids, while substitution reactions can yield a wide range of derivatives .

Scientific Research Applications

Disodium;2-hydroxybutanedioate;trihydrate has numerous applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.

Medicine: It is used in pharmaceutical formulations as a stabilizing agent and to enhance the solubility of certain drugs.

Industry: this compound is used in the food industry as a preservative and flavoring agent.

Mechanism of Action

The mechanism of action of disodium;2-hydroxybutanedioate;trihydrate involves its ability to chelate metal ions and act as a buffering agent. By binding to metal ions, it can prevent unwanted reactions and stabilize various chemical and biological systems. The compound’s buffering capacity helps maintain a stable pH in solutions, which is crucial for many biochemical and industrial processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Disodium Hydrogen Phosphate (Na₂HPO₄·xH₂O)

- Applications : Used as a dispersant, nucleating agent, and pH buffer. In sodium acetate trihydrate (SAT) phase-change materials, disodium hydrogen phosphate reduces undercooling from ~16 K to 2 K when added at 2 wt% .

- Performance : Exhibits superior bacteriological compatibility (3.87 × 10⁷ cfu/mL) and mycelial inhibition (35.2%) compared to dipotassium phosphate trihydrate .

- Hydration Effects : Hydrate forms (e.g., dihydrate vs. trihydrate) impact solubility and thermal stability.

Adenosine 5'-Triphosphate Disodium Salt Trihydrate (ATP·Na₂·3H₂O)

- Biochemical Role : Critical for energy transfer in cells; acts as a coenzyme in metabolic pathways .

- Thermal Properties : Hydrated form stabilizes the compound for pharmaceutical storage, though its latent heat of fusion decreases with additives like xanthan gum .

Disodium EDTA Derivatives

- Chelation Capacity : EDTA disodium salts (e.g., dihydrate and zinc complexes) are widely used in biosample preparation and metal ion sequestration. For example, EDTA disodium zinc trihydrate (C₁₀H₁₂N₂O₈Na₂Zn·3H₂O) is employed in analytical chemistry .

- Safety : Lower acute toxicity compared to sodium stannate trihydrate, which carries hazards like skin irritation (H315) .

Sodium Stannate Trihydrate (Na₂SnO₃·3H₂O)

- Industrial Use : Applied in electroplating and ceramics. Its trihydrate form enhances solubility in aqueous systems but requires careful handling due to hazards like respiratory irritation (H335) .

Dipotassium Phosphate Trihydrate (K₂HPO₄·3H₂O)

- Comparison with Disodium Salts : Shows lower inhibition rates (vs. Na₂HPO₄) in microbial applications but similar efficacy as a buffering agent .

Data Tables: Key Properties of Selected Compounds

Research Findings

- Phase-Change Materials : Disodium hydrogen phosphate trihydrate improves thermal reliability in sodium acetate trihydrate (SAT) composites, reducing volume change during crystallization from 16.2% to 11.6% .

- Bacteriological Efficacy : Na₂HPO₄·2H₂O outperforms K₂HPO₄·3H₂O in antimicrobial activity (35.2% vs. lower inhibition rates), making it preferable in biocidal formulations .

- Safety Profiles : While most disodium salts (e.g., EDTA derivatives) are low-risk, sodium stannate trihydrate requires stringent safety protocols due to irritant properties .

Biological Activity

Disodium 2-hydroxybutanedioate trihydrate, commonly referred to as sodium malate, is a sodium salt of malic acid with significant biological activity. This compound has garnered attention in various fields, including food science, pharmacology, and biochemistry, due to its multifaceted roles in metabolic processes and therapeutic applications. This article delves into the biological activity of disodium 2-hydroxybutanedioate trihydrate, supported by data tables and relevant research findings.

Disodium 2-hydroxybutanedioate trihydrate has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄Na₂O₅ |

| Molecular Weight | 178.051 g/mol |

| Melting Point | >300 °C |

| Solubility | Freely soluble in water |

Sodium malate functions primarily as a dibasic acid , participating in various biochemical reactions. It can donate protons, influencing pH levels in biological systems. Its role as a metabolic intermediate in the tricarboxylic acid (TCA) cycle is particularly noteworthy, where it contributes to energy production and metabolic regulation.

Metabolic Effects

Research indicates that sodium malate plays a crucial role in energy metabolism by participating in the TCA cycle. It acts as an important substrate for energy production through oxidative phosphorylation. Studies have shown that sodium malate can enhance mitochondrial function and ATP production, which is vital for cellular energy homeostasis .

Therapeutic Applications

- Cardiovascular Health : Sodium malate has been studied for its potential cardioprotective effects. It may improve cardiac function by enhancing energy metabolism in heart tissues.

- Exercise Performance : Some studies suggest that sodium malate supplementation can reduce fatigue and improve exercise performance by optimizing energy production during physical activity .

- Antioxidant Properties : Sodium malate exhibits antioxidant activity, helping to mitigate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes .

Case Studies

Several case studies have highlighted the biological effects of sodium malate:

- A study published in the American Journal of Physiology explored the effects of sodium malate on diabetic nephropathy in db/db mice. The results indicated that sodium malate administration led to a significant reduction in oxidative stress markers and improved renal function parameters .

- In another clinical trial focusing on exercise physiology, participants who supplemented with sodium malate showed improved endurance and reduced perceived exertion during high-intensity workouts compared to a placebo group .

Safety and Toxicology

Sodium malate is generally recognized as safe (GRAS) when used as a food additive (E350). Toxicological studies indicate that it has low acute toxicity and does not exhibit significant adverse effects at recommended dosages . However, excessive intake may lead to gastrointestinal disturbances.

Q & A

Q. What are the recommended methods for determining the hydration state of Disodium 2-hydroxybutanedioate trihydrate?

- Methodological Answer: Thermogravimetric analysis (TGA) is the primary method to quantify water content by measuring mass loss during controlled heating (e.g., 25–200°C). Complementary X-ray diffraction (XRD) can confirm crystalline phase integrity, distinguishing trihydrate (3H₂O) from hemihydrate (½H₂O) forms . For accuracy, calibrate TGA with reference standards and validate XRD patterns against crystallographic databases.

Q. How should Disodium 2-hydroxybutanedioate trihydrate be stored to prevent dehydration or hydrolysis?

- Methodological Answer: Store in airtight containers with desiccants (e.g., silica gel) under controlled humidity (<30% RH) and low temperature (4°C). Regularly monitor hydration stability via TGA and Karl Fischer titration to detect moisture ingress. Avoid prolonged exposure to ambient conditions during experimental handling .

Q. Which spectroscopic techniques are suitable for characterizing Disodium 2-hydroxybutanedioate trihydrate?

- Methodological Answer: Use FTIR to identify functional groups (e.g., hydroxyl at ~3400 cm⁻¹, carboxylate at ~1600 cm⁻¹). Employ ¹H/¹³C NMR in D₂O to resolve proton environments (e.g., hydroxybutanedioate backbone). Confirm molecular weight via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) .

Advanced Research Questions

Q. How can researchers optimize the use of this compound as a nucleating agent in phase-change materials (PCMs)?

- Methodological Answer: Screen nucleating agent concentrations (e.g., 0.5–5% w/w) using differential scanning calorimetry (DSC) to measure undercooling reduction. Validate effectiveness with XRD to ensure compatibility with the host PCM’s crystal lattice. For example, disodium hydrogen phosphate at 2% reduced SAT undercooling to ~2 K, a methodology adaptable to hydroxybutanedioate systems .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer: Replicate studies under standardized humidity and heating rates (e.g., 5°C/min in TGA). Use hyphenated TGA-FTIR to analyze decomposition gases and identify confounding factors (e.g., adsorbed moisture). Cross-validate with dynamic vapor sorption (DVS) to assess hygroscopicity .

Q. How can researchers isolate specific hydrate forms (trihydrate vs. hemihydrate) during synthesis?

- Methodological Answer: Control crystallization conditions: trihydrate forms at high humidity (>70% RH) and low temperatures (0–10°C), while hemihydrate precipitates in anhydrous solvents (e.g., ethanol-water mixtures). Monitor crystallization kinetics with in-situ Raman spectroscopy and confirm phases via XRD .

Q. How does hydration state impact the compound’s physicochemical properties?

- Methodological Answer: Compare trihydrate and hemihydrate forms using:

- Solubility: Shake-flask method in aqueous buffers at 25°C.

- Thermal behavior: DSC to analyze melting points and enthalpy changes.

- Stability: Accelerated aging studies under stress conditions (40°C/75% RH) .

Data Analysis and Experimental Design

Q. How to design a study assessing the compound’s compatibility with polymeric matrices for controlled release?

- Methodological Answer: Use factorial design to test variables (e.g., polymer type, crosslinking density). Characterize composite films with SEM-EDS for elemental distribution and conduct dissolution tests in simulated physiological media. Apply kinetic models (e.g., Higuchi) to quantify release profiles .

Q. What statistical approaches are recommended for analyzing variability in hydration-dependent reactivity?

- Methodological Answer: Use multivariate analysis (ANOVA) to isolate humidity, temperature, and formulation effects. Pair with principal component analysis (PCA) to identify dominant factors. Validate with reproducibility tests across independent labs .

Contradiction Mitigation

Q. How to address discrepancies in literature reports on the compound’s pH-dependent solubility?

- Methodological Answer:

Standardize pH measurements using NIST-traceable buffers and ionic strength adjustments. Perform solubility studies in triplicate with controlled CO₂ exclusion. Publish raw data with detailed experimental conditions (e.g., agitation speed, equilibration time) to enable meta-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.